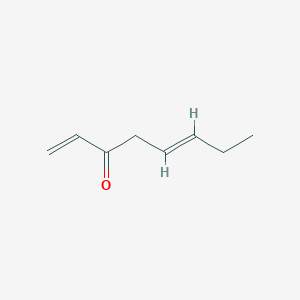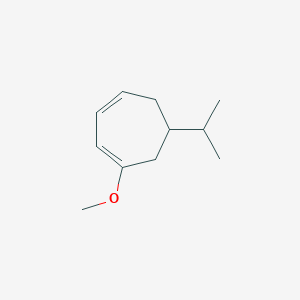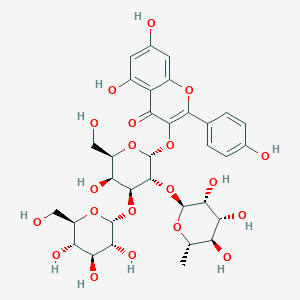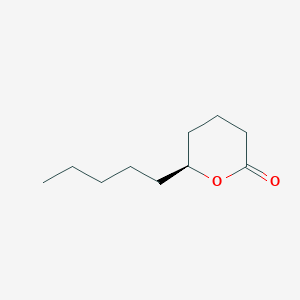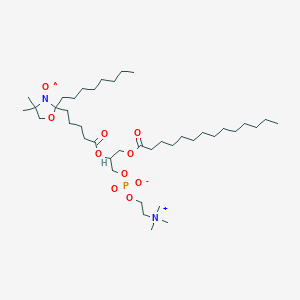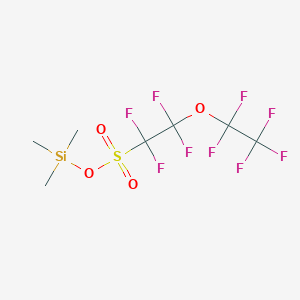
Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester is a compound that falls within the category of organosilicon compounds, specifically trimethylsilyl esters of sulfonic acids. These compounds are of interest due to their potential applications in various chemical reactions and their unique physical and chemical properties. The trimethylsilyl group is known to act as a protective group in organic synthesis, and its introduction into sulfonic acids can significantly alter the reactivity and stability of these acids .
Synthesis Analysis
The synthesis of trimethylsilyl esters of sulfonic acids can be achieved through silylation reactions. For instance, bis(perfluoroalkylsulfonylimino)trifluoromethanesulfonic acids were silylated to yield trimethylsilyl esters, with the reaction proceeding exclusively on the central oxygen atom . Although the specific synthesis of Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester is not detailed in the provided papers, similar synthetic routes may be applicable, involving the reaction of the corresponding sulfonic acid with a trimethylsilyl donor in the presence of a suitable catalyst or reagent.
Molecular Structure Analysis
The molecular structure of trimethylsilyl esters is characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom that is part of the sulfonate group. The use of spectroscopic methods such as infrared and NMR spectroscopy is common for characterizing these compounds. For example, the trimethylsilylesters of sulfonic acids have been studied by 29Si-NMR spectroscopy, which can provide insights into the electronic environment of the silicon atom and the strength of the corresponding sulfonic acids .
Chemical Reactions Analysis
Trimethylsilyl esters of sulfonic acids can participate in various chemical reactions. They can react with electrophiles, as demonstrated by the reaction of 2-(trimethylsilyl)ethyl benzenesulfenate with halides to afford phenyl sulfoxides . The reactivity of these esters can also be influenced by the presence of other functional groups in the molecule, as well as the specific conditions of the reaction, such as the presence of catalysts like tetrabutylammonium fluoride (TBAF) .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylsilyl esters of sulfonic acids are influenced by the presence of the trimethylsilyl group and the sulfonate moiety. These compounds are generally stable and can be isolated and stored under standard laboratory conditions. Their thermal stability can vary depending on the specific structure; for instance, esters containing a P-S-Si bridge unit are less thermally stable than those with a P-O-Si bridge . The introduction of the trimethylsilyl group can also affect the acidity of the sulfonic acids, potentially making them some of the strongest organic Brønsted acids .
科学的研究の応用
Reactivity and Synthetic Utility
The use of trimethylsilyl ethers, such as tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester, in synthetic chemistry, provides a versatile tool for introducing fluorinated groups into various molecular frameworks. These compounds serve as transfer agents or reactants in the synthesis of polysubstituted polyfluorodiphenyl ethers, demonstrating the ability to efficiently incorporate fluorine-containing moieties into complex molecules. For example, studies have shown their reactivity towards pentafluorobenzenes under various conditions, leading to the formation of mono-, di-, and trisubstituted benzenes with fluorine-rich aromatic ethers, which are valuable in materials science and pharmaceutical research for their unique chemical properties (B. Krumm et al., 1997).
Fluorine Chemistry and Sulfone Synthesis
The compound's role extends into the realm of fluorine chemistry, where it participates in reactions characteristic of fluorine-containing β-sultones. This includes transformations with nucleophilic reagents, leading to the creation of novel fluorinated sulfone derivatives. Such reactions underscore the importance of fluorinated compounds in developing new materials and chemicals with enhanced performance and stability, highlighting their broad applicability in designing advanced fluorine-containing molecules (G. A. Sokol'skii et al., 1970).
Advancements in Silylation Chemistry
The chemistry of tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester is pivotal in the development of silylation methods. These methods are crucial for protecting functional groups in complex organic syntheses, enabling selective reactions and purifications. The compound's ability to introduce silyl protectants, which can be selectively removed, exemplifies its utility in streamlining synthetic routes and enhancing the efficiency of chemical transformations. This aspect is particularly relevant in synthesizing biologically active compounds and materials with specific properties, where the selective introduction and removal of protectants are crucial (H. Roesky, U. Otten, 1989).
Applications in Analytical and Material Sciences
The analytical applications of compounds such as tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester are noteworthy, particularly in the development of sensitive detection methods for various substances. For example, its derivatives have been utilized in gas chromatography as silylating agents, enhancing the detection sensitivity of specific analytes. This utility is invaluable in fields requiring precise and sensitive analytical techniques, from environmental monitoring to pharmaceutical analysis, where the ability to detect and quantify trace amounts of substances is crucial (J. Wickramasinghe et al., 1973).
特性
IUPAC Name |
trimethylsilyl 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F9O4SSi/c1-22(2,3)20-21(17,18)7(15,16)6(13,14)19-5(11,12)4(8,9)10/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHZECVJWFWGDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C(C(OC(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F9O4SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382151 |
Source


|
| Record name | Trimethylsilyl 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester | |
CAS RN |
136049-37-1 |
Source


|
| Record name | Trimethylsilyl 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


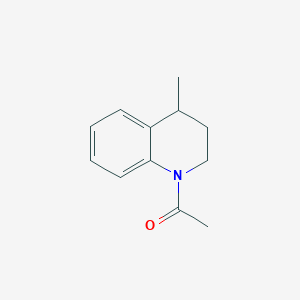
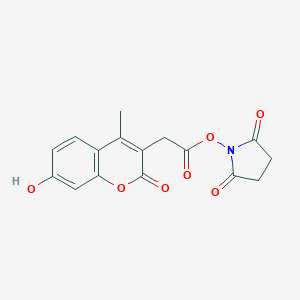



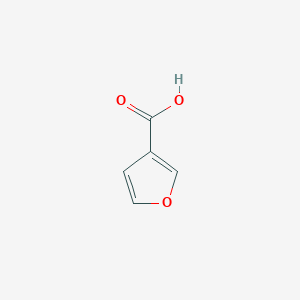
![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)
